

An In-depth Technical Guide to the Chemical Structure and Properties of Ryanodine

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Compound of Interest

Compound Name: *Ryanodol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of ryanodine. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development who are interested in the molecular mechanisms of this potent modulator of intracellular calcium channels.

Chemical Structure and Physicochemical Properties

Ryanodine is a diterpenoid alkaloid originally isolated from the plant *Ryania speciosa*. Its complex chemical structure is fundamental to its high-affinity interaction with a specific class of intracellular calcium channels, which are now named after it—the ryanodine receptors (RyRs).

Below is a summary of the key chemical and physical properties of ryanodine.

Property	Value	Citations
Molecular Formula	C ₂₅ H ₃₅ NO ₉	[1][2][3][4]
Molecular Weight	493.5 g/mol	[1][2]
CAS Number	15662-33-6	[2][3][4]
Appearance	White solid	[3][4]
Melting Point	219-220 °C	[3]
Solubility	Soluble in ethanol (to 10 mM), DMSO (to 25 mM), methanol (20 mg/mL), and water (1 mg/mL).	[2][5][6][7]
Purity	Commercially available at >98% (HPLC)	[2][4]
Storage Conditions	Store at -20°C under desiccating conditions for long-term stability. Stock solutions can be stored at -20°C for up to one month.	[2][5]
IUPAC Name	[(1R,2R,3S,6S,7S,9S,10R,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.0 ¹ ,6.0 ⁷ ,13.0 ¹⁰ ,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate	[1]

Biological Properties and Mechanism of Action

Ryanodine exerts its biological effects by targeting ryanodine receptors (RyRs), a family of high-conductance intracellular calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum.[8] These channels are critical for regulating intracellular calcium levels, which is essential for processes such as muscle contraction, neurotransmission, and secretion.[4]

There are three main isoforms of RyRs in mammals:

- RyR1: Primarily expressed in skeletal muscle.[\[2\]](#)
- RyR2: Predominantly found in cardiac muscle.[\[2\]](#)
- RyR3: Expressed more widely, particularly in the brain.[\[2\]](#)

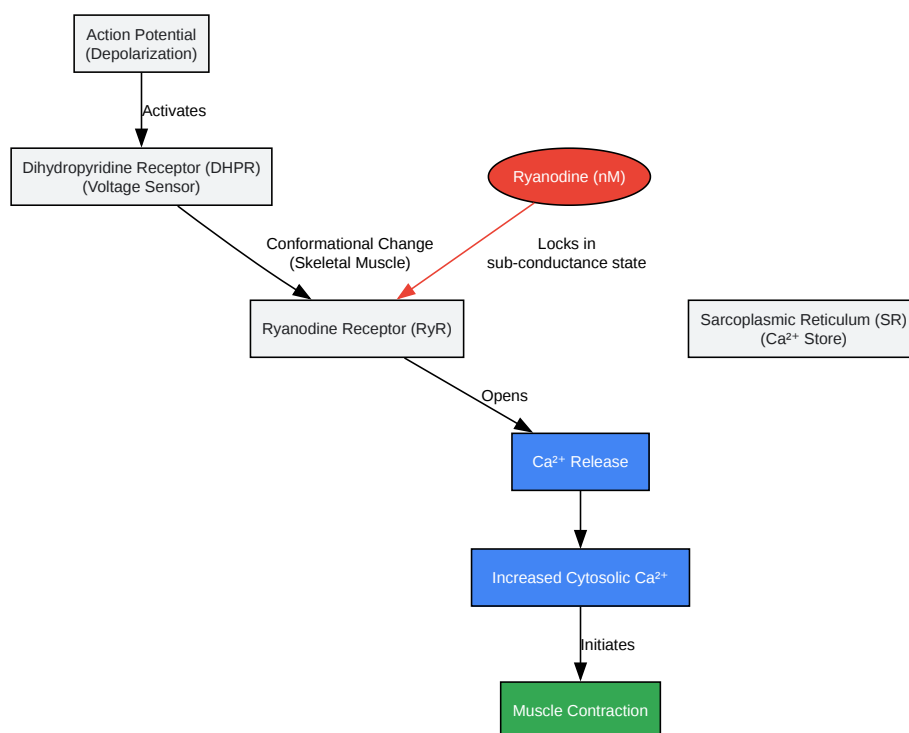
Ryanodine's interaction with RyRs is concentration-dependent and complex:

- At nanomolar concentrations, ryanodine locks the RyR channel in a long-lived sub-conductance (half-open) state. This leads to a persistent leak of calcium from the sarcoplasmic/endoplasmic reticulum, eventually depleting the intracellular calcium stores.[\[8\]](#)
- At micromolar concentrations ($>100\text{ }\mu\text{M}$), ryanodine acts as an inhibitor, forcing the channel into a closed state.[\[1\]](#)[\[8\]](#)

This dual effect makes ryanodine a valuable tool for studying the function of RyRs and the consequences of calcium dysregulation.

Signaling Pathway in Muscle Contraction

In striated muscle, RyRs are fundamental to excitation-contraction (EC) coupling, the process that links an electrical stimulus (action potential) to a mechanical response (muscle contraction).



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Ryanodine's effect on excitation-contraction coupling.

In skeletal muscle, depolarization of the cell membrane activates the dihydropyridine receptor (DHPR), which is mechanically coupled to RyR1.[9] This conformational change in the DHPR directly opens the RyR1 channel, leading to a massive release of calcium from the sarcoplasmic reticulum and initiating muscle contraction.[9] In cardiac muscle, the mechanism is slightly different, relying on calcium-induced calcium release (CICR), where a small influx of calcium through the DHPR triggers the opening of RyR2.[2]

Experimental Protocols

The unique properties of ryanodine have made it an invaluable tool for studying RyR function. The following sections detail key experimental methodologies.

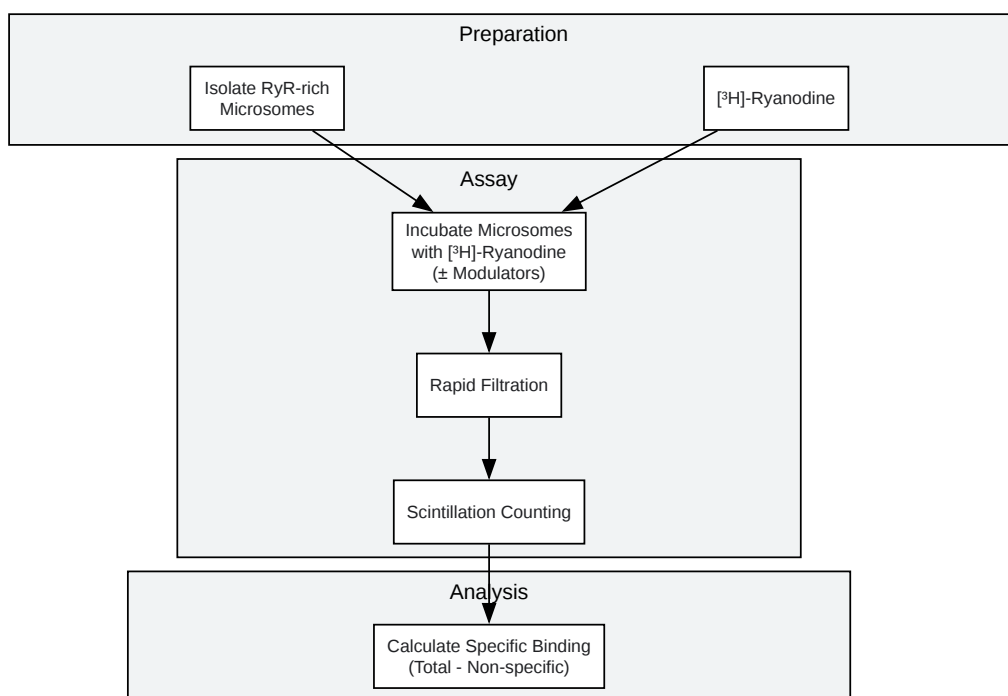
[³H]-Ryanodine Binding Assay

This assay provides a quantitative measure of RyR channel activity, as radiolabeled ryanodine binds with high affinity to the open state of the channel.^[1]

Methodology:

- Preparation of Microsomes:
 - Isolate microsomes enriched in RyRs from tissue homogenates (e.g., rabbit skeletal muscle) or from cell lines overexpressing a specific RyR isoform (e.g., HEK293 cells).^{[1][3]} This is typically achieved through differential centrifugation.^[3]
 - Resuspend the final microsomal pellet in a suitable buffer (e.g., 0.3 M sucrose, 0.1 M KCl, 5 mM NaPIPES, pH 6.8) and store at -80°C.^[3]
- Binding Reaction:
 - Prepare incubation mixtures containing:
 - A defined amount of microsomal protein (e.g., 20 µg).^[3]
 - [³H]-ryanodine at a concentration appropriate for the desired experiment (e.g., 1-10 nM).
 - Incubation buffer (e.g., 0.2 M KCl, 10 µM CaCl₂, 10 mM HEPES, pH 7.4).^[3]
 - Test compounds or modulators as required.
 - To determine non-specific binding, a parallel set of reactions is prepared with a high concentration of unlabeled ryanodine (e.g., 20 µM).^[3]
 - Incubate the reactions for a sufficient time to reach equilibrium (e.g., 2 hours at 37°C).^[3]
- Separation and Detection:
 - Rapidly filter the reaction mixtures through glass fiber filters (e.g., Whatman GF/B) to separate bound from free [³H]-ryanodine.^[3]
 - Wash the filters with ice-cold wash buffer to remove unbound radioactivity.^[3]

- Measure the radioactivity retained on the filters using liquid scintillation counting.[3]
- Data Analysis:
 - Calculate specific binding by subtracting the non-specific binding from the total binding.
 - Data can be used to determine the affinity (K_d) and density (B_{max}) of ryanodine binding sites, or to assess the effect of modulators on channel activity.



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Workflow for a $[^3\text{H}]$ -Ryanodine Binding Assay.

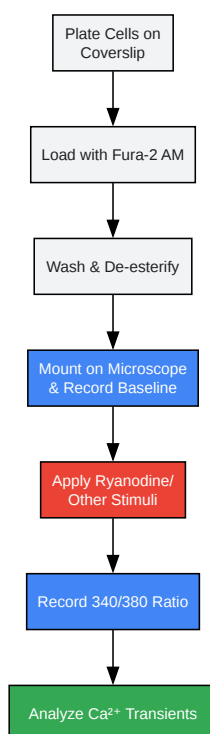
Calcium Imaging

Calcium imaging allows for the real-time visualization of changes in intracellular calcium concentration ($[\text{Ca}^{2+}]_i$) in response to ryanodine or other stimuli.

Methodology:

- Cell Preparation and Dye Loading:
 - Plate cells (e.g., primary cardiomyocytes, myotubes, or cell lines) on glass coverslips suitable for microscopy.
 - Load the cells with a calcium-sensitive fluorescent dye. Fura-2 AM is a common choice due to its ratiometric properties, which allow for more accurate quantification of $[Ca^{2+}]_i$.[\[10\]](#)
 - Incubate cells with Fura-2 AM (e.g., 2-5 μ M) in a physiological buffer (e.g., HBSS) for 30-60 minutes at room temperature or 37°C.[\[10\]](#)
 - After loading, wash the cells to remove extracellular dye and allow for de-esterification of the AM ester within the cells.[\[10\]](#)
- Imaging:
 - Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.
 - Excite the Fura-2 loaded cells alternately at 340 nm (calcium-bound) and 380 nm (calcium-unbound), and collect the emission at ~510 nm.[\[10\]](#)
 - Record a baseline fluorescence ratio before applying any stimulus.
 - Apply ryanodine at the desired concentration through the perfusion system. Other agents like caffeine (an RyR agonist) or thapsigargin (a SERCA inhibitor) are often used as controls or to probe the state of calcium stores.[\[11\]](#)
 - Record the changes in the 340/380 fluorescence ratio over time.
- Data Analysis:
 - The ratio of the fluorescence intensities (F_{340}/F_{380}) is proportional to the intracellular calcium concentration.

- This ratio can be calibrated to absolute calcium concentrations using the Grynkiewicz equation, although often the change in ratio is reported as a measure of the calcium response.



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Workflow for a Fura-2 AM Calcium Imaging Experiment.

Structural Analysis by Cryo-Electron Microscopy (Cryo-EM)

Recent advances in cryo-EM have enabled near-atomic resolution structures of the massive RyR complex, providing invaluable insights into its architecture and the binding sites for modulators like ryanodine.

Methodology:

- Protein Purification:
 - Purify the RyR protein from native tissue or a heterologous expression system. This often involves solubilizing the membrane-bound receptor with detergents (e.g., CHAPS) followed by affinity chromatography and size exclusion chromatography.[\[12\]](#)
 - Recent methods utilize nanobodies for rapid, small-scale purification.[\[13\]](#)
- Sample Preparation for Cryo-EM:
 - Apply a small volume (2-4 μ L) of the purified RyR sample to a cryo-EM grid (a small copper grid coated with a holey carbon film).
 - Blot the grid with filter paper to create a thin film of the sample across the holes.
 - Plunge-freeze the grid into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the protein in a near-native state.[\[12\]](#)
- Data Collection:
 - Load the frozen grid into a transmission electron microscope.
 - Collect thousands of images (micrographs) of the randomly oriented RyR particles.
- Image Processing and 3D Reconstruction:
 - Use specialized software to pick individual particle images from the micrographs.
 - Classify the particle images and align them to generate 2D class averages.
 - Combine the 2D class averages to reconstruct a 3D model of the RyR.
 - Refine the 3D model to achieve the highest possible resolution.[\[14\]](#)

This detailed structural information is crucial for understanding the molecular basis of RyR function and for the rational design of new drugs targeting these channels.

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References

- 1. researchmap.jp [researchmap.jp]
- 2. Assays for Modulators of Ryanodine Receptor (RyR)/Ca²⁺ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of Ryanodine Receptor Type 1 Single Channel Activity Using “On-Nucleus” Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ryanodine receptor fragmentation and sarcoplasmic reticulum Ca²⁺ leak after one session of high-intensity interval exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ryanodine releases calcium from sarcoplasmic reticulum in calcium-tolerant rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Critical Role of Intracellular RyR1 Calcium Release Channels in Skeletal Muscle Function and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 11. Complex effects of ryanodine on the sarcoplasmic reticulum Ca²⁺ levels in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A guide to the 3D structure of the ryanodine receptor type 1 by cryoEM - PMC [pmc.ncbi.nlm.nih.gov]
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